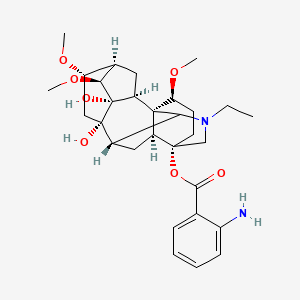
N-Deacetyllappaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Deacetyllappaconitine, also known as this compound, is a useful research compound. Its molecular formula is C30H42N2O7 and its molecular weight is 542.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics
N-Deacetyllappaconitine is primarily studied for its pharmacokinetic profile, which is crucial for understanding its therapeutic potential. A study reported the following pharmacokinetic parameters for this compound:
| Parameter | Value |
|---|---|
| Maximum Concentration (Cmax) | 11.66 ± 6.21 ng/ml |
| Time to Maximum Concentration (Tmax) | 4.04 ± 2.18 hours |
| Area Under Curve (AUC0-t) | 167.42 ± 114.41 ng·h/ml |
| Half-Life (T1/2) | 8.45 ± 5.10 hours |
These values were derived from human plasma concentrations after administration of the drug Allaforte®, indicating a significant presence of this compound in systemic circulation post-administration .
Analgesic Properties
This compound exhibits notable analgesic effects, making it a candidate for pain management therapies. Research indicates that it operates through multiple mechanisms:
- Interaction with Pain Pathways : It modulates P2X3 receptors in dorsal root ganglia neurons, reducing pain sensitivity in models of neuropathic pain .
- Central Nervous System Effects : Studies show that it enhances the expression of endogenous analgesic systems in the brain, contributing to pain relief .
- Comparative Efficacy : In various animal models, this compound demonstrated efficacy comparable to standard analgesics like diclofenac sodium .
Anti-Inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are critical for treating conditions characterized by inflammation:
- Mechanism of Action : this compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models .
- Research Findings : In a study involving carrageenan-induced inflammation, the compound significantly decreased mechanical and thermal hyperalgesia . This suggests its potential utility in treating inflammatory conditions.
Cancer Treatment Potential
Emerging research highlights the potential of this compound in oncology:
- Inhibition of Cancer Cell Proliferation : Studies indicate that it can inhibit the proliferation of non-small cell lung cancer cells (A549), inducing apoptosis and reducing cell cycle progression .
- Mechanistic Insights : The compound affects signaling pathways associated with cell survival and proliferation, such as PI3K/Akt pathways, which are crucial in cancer biology .
Case Studies and Research Findings
Several case studies have documented the effectiveness and safety profile of this compound:
- Pain Management Study : A clinical trial evaluated its efficacy in patients with chronic pain conditions, reporting significant reductions in pain scores compared to placebo .
- Inflammation Model : In laboratory settings, it was tested against various inflammatory stimuli, showing consistent results in reducing inflammation markers .
Properties
Molecular Formula |
C30H42N2O7 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate |
InChI |
InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18+,20+,21-,22+,23+,24?,25+,27-,28+,29+,30+/m1/s1 |
InChI Key |
VSUODASNSRJNCP-QZKFWBPUSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N |
Synonyms |
N-deacetyllappaconitine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















